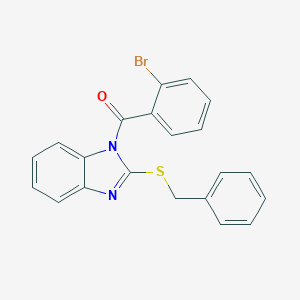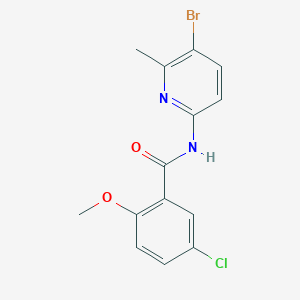
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-bromobenzoyl chloride with 2-mercaptobenzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzoyl chloride
- 2-bromobenzyl alcohol
- 2-bromobenzhydrazide
Uniqueness
2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both a benzimidazole ring and a benzylthio group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H15BrN2OS |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(2-benzylsulfanylbenzimidazol-1-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C21H15BrN2OS/c22-17-11-5-4-10-16(17)20(25)24-19-13-7-6-12-18(19)23-21(24)26-14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
ZLJYQVRCCQRBMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B315614.png)
![2-chloro-5-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315617.png)
![3-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315622.png)
![4-butoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B315623.png)
![4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315625.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-N'-(4-bromobenzoyl)thiourea](/img/structure/B315626.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B315627.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B315628.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-propionylthiourea](/img/structure/B315634.png)
![N-(5-bromo-6-methyl-2-pyridinyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B315636.png)




